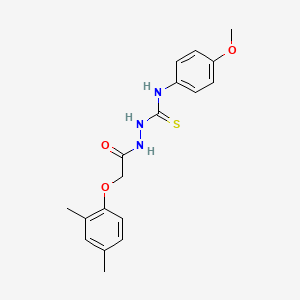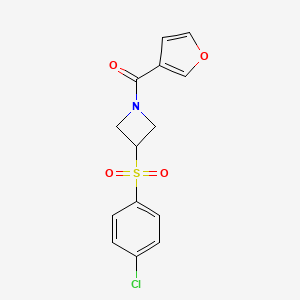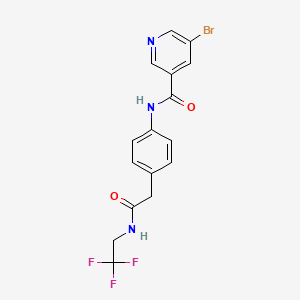
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide, or DMPT, is a synthetic compound that has been used in scientific research for a number of different applications. DMPT is a member of the thiosemicarbazide family and has a molecular weight of 276.35 g/mol. DMPT has been studied for its potential applications in drug delivery systems, as a potential therapeutic agent, and as a research tool for studying the effects of various compounds on biological systems.
科学的研究の応用
Thiosemicarbazides and Derivatives in Scientific Research
Thiosemicarbazides and their derivatives are known for their wide range of biological and pharmacological activities. These compounds have been explored for their potential in various areas of scientific research, including their use as antitumor, antibacterial, antifungal, and antiviral agents. The versatility of these compounds stems from their ability to interact with biological systems in multiple ways, influencing cellular processes and potentially leading to therapeutic effects.
Antitumor Activities
Thiosemicarbazides and their derivatives have shown promise in antitumor studies. These compounds exhibit their antitumor activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Their ability to target specific cellular pathways involved in tumor growth and metastasis makes them potential candidates for cancer therapy research (Kholodniak & Kovalenko, 2022).
Antimicrobial Properties
The antimicrobial properties of thiosemicarbazides and their derivatives have been widely documented. These compounds are effective against a range of bacterial and fungal pathogens, offering potential applications in the development of new antimicrobial agents. Their mode of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymatic processes within the pathogens (Kholodniak & Kovalenko, 2022).
特性
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-4-9-16(13(2)10-12)24-11-17(22)20-21-18(25)19-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMZFRCKUVBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803784.png)
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)
![2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2803788.png)

![8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2803790.png)


![2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B2803794.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2803796.png)
![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)
![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)
